(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-6-10-19(12-15)14-4-8-18(9-5-14)16(20)13-3-2-7-17-11-13/h2-3,7,11,14-15H,4-6,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYBAFMKUDLWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the 3-methoxypyrrolidine ring. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Formation of the Piperidine Ring: The next step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions.
Coupling of Rings: The pyrrolidine and piperidine rings are then coupled together using a suitable coupling agent.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Research Applications
The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions:
- Synthesis of Novel Compounds: The unique structure allows it to be a precursor for synthesizing other heterocyclic compounds.
- Reactivity Studies: It undergoes oxidation, reduction, and substitution reactions, making it a valuable subject for studying reaction mechanisms and pathways.
Biological Research Applications
Research into the biological activities of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone has revealed several potential therapeutic applications:
- Enzyme Interaction Studies: The compound is investigated for its interactions with various enzymes and receptors, particularly in the context of immune response modulation.
- Therapeutic Potential: Preliminary studies suggest it may have applications in treating autoimmune diseases and chronic inflammatory disorders .
Medicinal Chemistry Applications
The medicinal properties of this compound are under exploration, particularly regarding its mechanism of action:
- Inhibition of Toll-like Receptors: It is proposed that the compound may act as an inhibitor of toll-like receptors (TLRs), which are crucial in the immune system's response to pathogens. This inhibition could lead to therapeutic benefits in conditions characterized by excessive inflammation.
- Potential Antitumor Activity: Variants of this compound have shown promise in antitumor activity, making it a candidate for further development in cancer therapy .
Industrial Applications
In addition to its research applications, (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone is also explored for its utility in industrial processes:
- Material Development: The compound's unique chemical properties may facilitate the creation of new materials with specific functionalities.
- Chemical Processes: Its role as a reagent or catalyst in various chemical reactions can enhance efficiency and yield in industrial applications.
Mechanism of Action
The mechanism of action of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of toll-like receptors, which play a role in the immune response . The compound’s structure allows it to bind to these receptors and modulate their activity, thereby exerting its effects on cellular pathways involved in inflammation and immune regulation.
Comparison with Similar Compounds
Table 1: Key Properties of Analogs vs. Target Compound
*Estimated based on structural analysis. †Predicted using analog data.
Substituent-Driven Differences
Lipophilicity: The target compound’s 3-methoxypyrrolidine group likely increases lipophilicity compared to the aminomethyl-substituted analog () but less than the phenethyl-containing compound (). Morpholine () has lower logP (1.48) due to its oxygen-rich ring, whereas the methoxy group in the target may balance lipophilicity and membrane permeability.
The aminomethyl group () introduces a hydrogen bond donor, enhancing aqueous solubility.
Steric Effects :
- The phenethyl group in adds bulk, likely favoring interactions with hydrophobic pockets in enzymes or receptors. In contrast, the target compound’s 3-methoxypyrrolidine provides a compact, chiral substituent that may improve selectivity.
Pharmacological Implications
- Kinase Inhibition: Pyridin-3-yl methanones are common in kinase inhibitors (e.g., c-Met, ALK).
- CNS Penetration : The moderate logP (~1.5) and polar surface area (~40 Ų) inferred from analogs (e.g., ) suggest possible blood-brain barrier permeability, relevant for neurotherapeutic applications.
Biological Activity
The compound (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone , with the CAS number 2309552-78-9 , is a synthetic organic compound notable for its unique structural features, including pyrrolidine, piperidine, and pyridine rings. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₂ |
| Molecular Weight | 289.37 g/mol |
| CAS Number | 2309552-78-9 |
The compound's structure contributes to its interaction with biological targets, which may lead to various pharmacological effects.
Research indicates that (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone may function as an inhibitor of toll-like receptors (TLRs), which are crucial in the immune response. This inhibition can modulate inflammatory pathways and potentially reduce autoimmune reactions.
Antifungal Activity
A study focusing on related piperidine derivatives highlighted their antifungal properties against Candida auris, a pathogenic fungus resistant to many antifungal agents. The derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL. The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis in fungal cells .
Antitumor Potential
The compound's structural similarity to other biologically active piperidine derivatives suggests potential antitumor activity. Research has shown that certain piperidine compounds can induce apoptosis in various cancer cell lines, potentially making them candidates for cancer therapy .
Neuroprotective Effects
Piperidine-based compounds have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease .
Synthesis and Biological Testing
The synthesis of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions, including the formation of the pyrrolidine and piperidine rings followed by coupling with the pyridine moiety.
In vitro studies have shown that compounds with similar scaffolds can effectively induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives tested against C. auris not only inhibited fungal growth but also caused significant morphological changes indicative of cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Variants | Biological Activity |
|---|---|---|
| (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-2-yl)methanone | Different position of pyridine ring | Antifungal |
| (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyrimidin-3-yl)methanone | Substitution of pyridine with pyrimidine | Antitumor |
These comparisons illustrate the importance of structural variations in determining biological activity.
Q & A
Basic Research Questions
What are the critical safety considerations for handling (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone in laboratory settings?
Methodological Answer:
- Hazard Identification : While direct data for this compound is limited, structurally analogous piperidine-pyrrolidine hybrids (e.g., CAS 1146080-82-1) exhibit acute toxicity via inhalation, skin contact, or ingestion, requiring immediate medical intervention for symptoms like respiratory irritation or skin inflammation .
- Handling Protocols : Use fume hoods (ventilation > 12 air changes/hour), wear nitrile gloves (≥0.11 mm thickness), and safety goggles. Avoid dust generation during weighing .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition into nitrogen oxides .
What synthetic routes are reported for piperidine-pyrrolidine hybrid compounds like this target molecule?
Methodological Answer:
- Key Steps : (1) Amide coupling between substituted piperidines and pyridine-3-carboxylic acid derivatives; (2) Methoxy group introduction via nucleophilic substitution (e.g., using methyl iodide/K₂CO₃ in DMF).
- Example : A structurally similar compound, (4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone, was synthesized via a two-step alkylation-amination sequence with 65–78% yield .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol .
How does the stability of this compound influence experimental design?
Methodological Answer:
- Chemical Stability : Piperidine derivatives degrade under prolonged exposure to light or moisture, forming byproducts like carbon/nitrogen oxides. Stability studies (e.g., TGA/DSC) recommend storage under inert gas (N₂/Ar) .
- Experimental Design : Conduct reactions under nitrogen atmosphere. Pre-dry solvents (e.g., molecular sieves for THF) and monitor reactions via LC-MS to detect decomposition .
Advanced Research Questions
How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?
Methodological Answer:
- Data Validation : Cross-reference experimental measurements (e.g., shake-flask method for logP) with computational tools (ADMET Predictor™, SwissADME). For example, pyridine-piperidine hybrids often show logP ~2.5–3.5, but batch-specific impurities (e.g., residual DMF) may alter results .
- Contradiction Resolution : If solubility in water is <1 mg/mL (common for similar analogs), use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays. Validate via NMR to confirm compound integrity .
What strategies mitigate conflicting toxicity data in preclinical studies?
Methodological Answer:
- Toxicological Profiling : Use tiered testing: (1) Ames test (bacterial mutagenicity), (2) zebrafish embryo toxicity (LC₅₀), (3) murine hepatocyte viability (MTT assay). For example, pyrrolidine analogs showed hepatotoxicity at >100 µM .
- Data Normalization : Account for batch-to-batch variability (e.g., residual Pd in Suzuki couplings) via ICP-MS analysis. Toxicity thresholds should be adjusted based on purity (>95% by HPLC) .
How does the methoxy group at the pyrrolidine-3-position affect target binding in enzyme inhibition assays?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The methoxy group enhances steric bulk and hydrogen-bonding potential. Docking studies (AutoDock Vina) suggest a 1.5–2.0 kcal/mol improvement in binding affinity for kinases (e.g., PI3Kγ) compared to non-methoxy analogs .
- Experimental Validation : Synthesize methoxy-deleted analogs and compare IC₅₀ values in enzyme assays (e.g., fluorescence polarization). A 3-methoxy analog showed 10-fold lower IC₅₀ against PDE10A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
